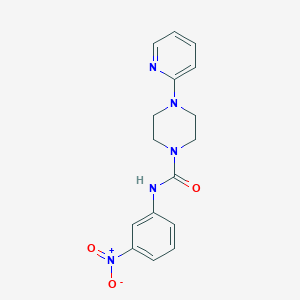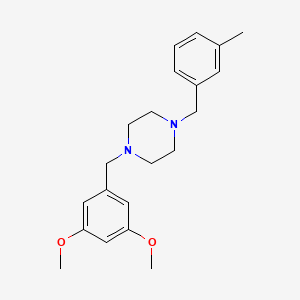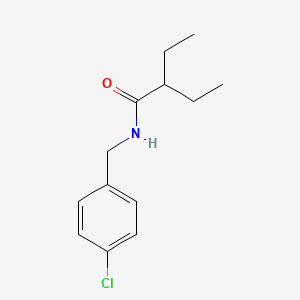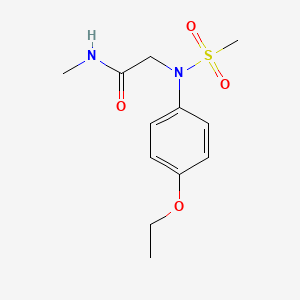![molecular formula C20H24N2O3 B5872732 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5872732.png)
1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine, also known as MMP, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential use as a therapeutic agent. MMP is a piperazine derivative that has been synthesized through various methods and has shown promising results in scientific research applications.
作用機序
The exact mechanism of action of 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine is not fully understood. However, it has been suggested that 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine may act as a serotonin and dopamine receptor antagonist, which may contribute to its potential therapeutic effects in the treatment of psychiatric disorders. 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been shown to have various biochemical and physiological effects. In animal studies, 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been shown to reduce immobility time in the forced swim test, which is an indicator of antidepressant activity. 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has also been shown to reduce anxiety-like behavior in the elevated plus maze test. In addition, 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been shown to have antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity and good yield. 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has also been shown to have potential therapeutic effects in the treatment of various diseases, making it a promising compound for further research. However, one limitation of 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine is that its exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the study of 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine. One potential direction is to further investigate its potential therapeutic effects in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to study its potential use as a radioligand for imaging studies in the brain. In addition, further research is needed to fully understand the mechanism of action of 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine and its potential use as an antimicrobial agent. Overall, the study of 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has the potential to lead to the development of new therapeutic agents for various diseases.
合成法
1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine can be synthesized through various methods, including the reaction of 1-(2-methoxyphenyl)piperazine with 3-methylphenoxyacetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Another method involves the reaction of 1-(2-methoxyphenyl)piperazine with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine (TEA). Both methods have been reported to yield high purity and good yield of 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine.
科学的研究の応用
1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been studied extensively in scientific research applications. It has been shown to have potential therapeutic effects in the treatment of various diseases such as depression, anxiety, and schizophrenia. 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has also been studied for its potential use as a radioligand for imaging studies in the brain. In addition, 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been shown to have antimicrobial activity against various bacteria and fungi.
特性
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-16-6-5-7-17(14-16)25-15-20(23)22-12-10-21(11-13-22)18-8-3-4-9-19(18)24-2/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYJXPUDHRDJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5872657.png)


![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5872677.png)

![3-[2-(3,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5872690.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol](/img/structure/B5872692.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5872715.png)

![methyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5872742.png)

![5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5872761.png)